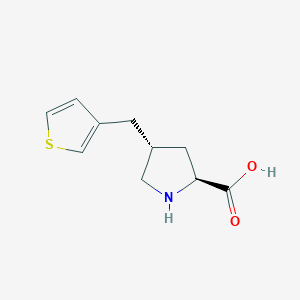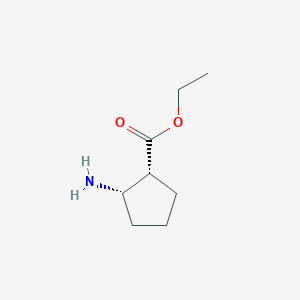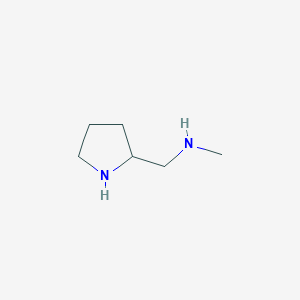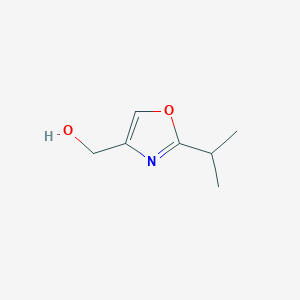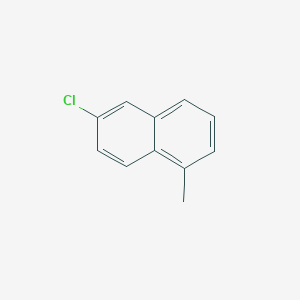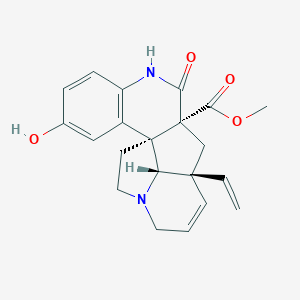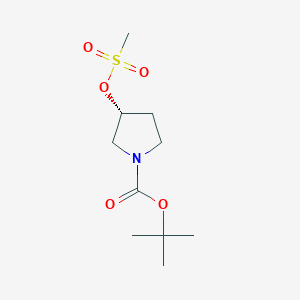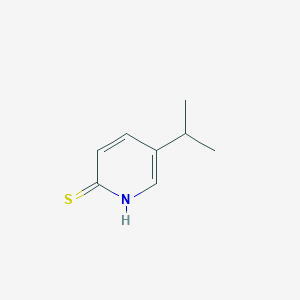
5-Propan-2-yl-1H-pyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propan-2-yl-1H-pyridine-2-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 5-Propan-2-yl-1H-pyridine-2-thione has been studied in detail. It has been shown to act as a metal chelator, binding to metal ions and preventing them from reacting with other molecules. This property makes it useful in the treatment of metal poisoning. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has been shown to have neuroprotective effects, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Propan-2-yl-1H-pyridine-2-thione in lab experiments include its metal chelating properties, antioxidant properties, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are many potential future directions for the study of 5-Propan-2-yl-1H-pyridine-2-thione. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, further studies can be conducted to explore the compound's potential as a metal chelator and corrosion inhibitor in various industries.
Métodos De Síntesis
The synthesis of 5-Propan-2-yl-1H-pyridine-2-thione can be achieved through different methods. One of the most common methods involves the reaction of 2-chloropyridine with sodium isopropylthiolate in the presence of a base. Another method involves the reaction of 2-bromopyridine with sodium isopropylthiolate in the presence of copper(I) iodide. The yield and purity of the compound depend on the method used and the reaction conditions.
Aplicaciones Científicas De Investigación
5-Propan-2-yl-1H-pyridine-2-thione has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential as a metal chelator, which can be used in the treatment of metal poisoning. In addition, this compound has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propiedades
Número CAS |
197448-76-3 |
|---|---|
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
5-propan-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
Clave InChI |
WJGKONQJLIXNHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CNC(=S)C=C1 |
SMILES canónico |
CC(C)C1=CNC(=S)C=C1 |
Sinónimos |
2(1H)-Pyridinethione,5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)
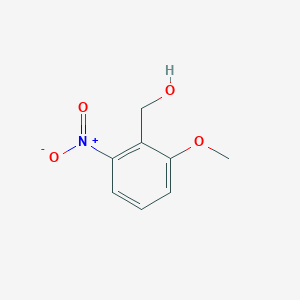
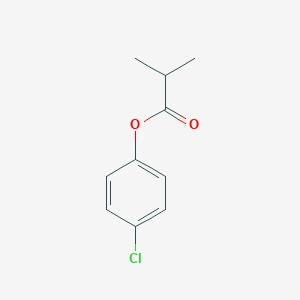
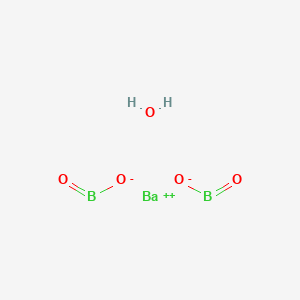
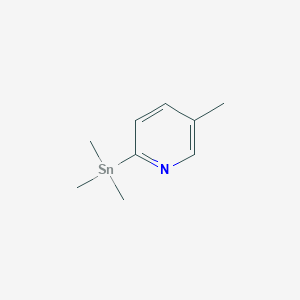
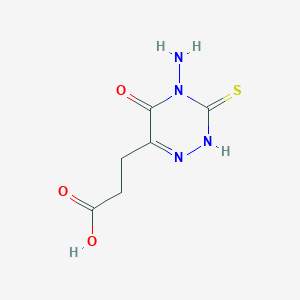
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
